Cas no 326-61-4 ((2H-1,3-benzodioxol-5-yl)methyl acetate)

(2H-1,3-benzodioxol-5-yl)methyl acetate 化学的及び物理的性質
名前と識別子
-
- Piperonyl acetate
- (3,4-Methylenedioxy)benzyl acetate
- 1,3-Benzodioxol-5-ylmethyl acetate
- 3,4-Methylenedioxybenzyl Acetate
- Acetic Acid Piperonyl Ester
- EINECS 206-312-5
- Essigsaeure-piperonylester
- FEMA No. 2912
- Heliotropin acetate
- Heliotropyl acetate
- Piperonyl alcohol,acetate
- (2H-1,3-benzodioxol-5-yl)methyl acetate
-
- MDL: MFCD00014574
- インチ: 1S/C10H10O4/c1-7(11)12-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3
- InChIKey: PFWYHTORQZAGCA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCC1=CC2=C(C=C1)OCO2
計算された属性
- せいみつぶんしりょう: 194.05800
- どういたいしつりょう: 194.057909
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 44.8
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.227
- ゆうかいてん: 51°C
- ふってん: 154°C/14mmHg(lit.)
- フラッシュポイント: 113 ºC
- 屈折率: 1.5265
- あんていせい: Stable. Combustible.
- PSA: 44.76000
- LogP: 1.47840
- FEMA: 2912 | PIPERONYL ACETATE
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.6 mmHg at 25°C
(2H-1,3-benzodioxol-5-yl)methyl acetate セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H303
- 警告文: P312
- WGKドイツ:2
- セキュリティの説明: H303+H313+H333
- RTECS番号:AI9050000
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2H-1,3-benzodioxol-5-yl)methyl acetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2H-1,3-benzodioxol-5-yl)methyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GH769-1g |
(2H-1,3-benzodioxol-5-yl)methyl acetate |
326-61-4 | 98.0%(GC) | 1g |
¥138.0 | 2022-06-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC173-50G |
(2H-1,3-benzodioxol-5-yl)methyl acetate |
326-61-4 | 95% | 50g |
¥ 270.00 | 2023-04-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160585-5g |
(2H-1,3-benzodioxol-5-yl)methyl acetate |
326-61-4 | >98.0%(GC) | 5g |
¥208.90 | 2023-09-01 | |
TRC | B410548-2.5g |
1,3-Benzodioxol-5-ylmethyl Acetate |
326-61-4 | 2.5g |
$ 80.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236404-100 g |
Piperonyl acetate, |
326-61-4 | 100g |
¥714.00 | 2023-07-11 | ||
1PlusChem | 1P003U9N-25g |
Benzo[d][1,3]dioxol-5-ylmethyl acetate |
326-61-4 | >98.0%(GC) | 25g |
$53.00 | 2025-02-20 | |
Aaron | AR003UHZ-250mg |
Benzo[d][1,3]dioxol-5-ylmethyl acetate |
326-61-4 | 98% | 250mg |
$9.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398524-1g |
Benzo[d][1,3]dioxol-5-ylmethyl acetate |
326-61-4 | 98% | 1g |
¥149.00 | 2024-08-02 | |
Ambeed | A520420-5g |
Benzo[d][1,3]dioxol-5-ylmethyl acetate |
326-61-4 | 98% | 5g |
$53.0 | 2024-04-20 | |
Crysdot LLC | CD11144879-500g |
Benzo[d][1,3]dioxol-5-ylmethyl acetate |
326-61-4 | 95+% | 500g |
$877 | 2024-07-15 |
(2H-1,3-benzodioxol-5-yl)methyl acetate 関連文献
-
Aakanksha Gurawa,Manoj Kumar,Dodla S. Rao,Sudhir Kashyap New J. Chem. 2020 44 16702
-
Jasmina Minic Vidic,Jeanne Grosclaude,Marie-Annick Persuy,Josiane Aioun,Roland Salesse,Edith Pajot-Augy Lab Chip 2006 6 1026
-
5. Thio-sugars. Part 2. Glycosides from acid-catalysed reactions of 1-O-acetyl-2,3-di-O-acyl-4-thiotetrofuranosesJoan E. McCormick,R. Stanley McElhinney J. Chem. Soc. Perkin Trans. 1 1978 64
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6. CXXXVIII.—Researches on pseudo-bases. Part I. Some condensation reactions of cotarnine, hydrastinine, and isoquinoline methyl hydroxideGertrude Maud Robinson,Robert Robinson J. Chem. Soc. Trans. 1914 105 1456
(2H-1,3-benzodioxol-5-yl)methyl acetateに関する追加情報
(2H-1,3-Benzodioxol-5-yl)methyl Acetate: A Comprehensive Overview
The compound with CAS No. 326-61-4, commonly referred to as (2H-1,3-benzodioxol-5-yl)methyl acetate, is a notable organic compound with a unique structure and diverse applications. This compound belongs to the class of aromatic esters, characterized by its benzodioxole ring system and an acetyl group attached to the methyl chain. The molecule's structure is defined by a benzene ring fused with a dioxole ring, creating a bicyclic framework that contributes to its distinctive chemical properties.
(2H-1,3-Benzodioxol-5-yl)methyl acetate is synthesized through various methods, including nucleophilic acyl substitution and esterification reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly synthesis pathways for this compound. For instance, researchers have explored the use of catalytic systems and green solvents to minimize waste and improve yields during the production process.
The chemical properties of (2H-1,3-benzodioxol-5-yl)methyl acetate make it a valuable compound in several industries. Its aromaticity and ester functionality render it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical sector, this compound has been investigated for its potential as a drug intermediate or as a component in bioactive molecules. Recent studies have highlighted its role in the synthesis of anti-inflammatory agents and antioxidants, underscoring its importance in drug discovery.
In addition to its pharmacological applications, (2H-1,3-benzodioxol-5-yl)methyl acetate has found utility in the field of materials science. Its ability to form stable ester linkages makes it a candidate for use in polymer synthesis and as a precursor for advanced materials. Researchers have also explored its potential as a building block for constructing complex molecular architectures, leveraging its structural versatility.
From an environmental perspective, understanding the behavior of (2H-1,3-benzodioxol-5-yl)methyl acetate in various ecosystems is crucial for assessing its safety and sustainability. Recent environmental studies have focused on its biodegradation pathways and toxicity profiles. These studies aim to ensure that the compound's production and application align with eco-friendly practices and regulatory standards.
In conclusion, (2H-1,3-benzodioxol-5-yl)methyl acetate (CAS No. 326-61-4) stands out as a significant compound with multifaceted applications across diverse fields. Its unique chemical structure, coupled with ongoing research into its synthesis and applications, positions it as a key player in modern chemistry. As scientific advancements continue to unfold, the potential of this compound is expected to expand further, contributing to innovative solutions in pharmaceuticals, materials science, and beyond.
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